4-Ethynyl-1-(3-methylbenzyl)-1H-pyrazole
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Overview
Description
4-Ethynyl-1-(3-methylbenzyl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes an ethynyl group attached to a pyrazole ring that is further substituted with a 3-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-(3-methylbenzyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira cross-coupling reaction, which involves the reaction of the pyrazole with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the 3-Methylbenzyl Group: The 3-methylbenzyl group is introduced through a nucleophilic substitution reaction, where the pyrazole core reacts with 3-methylbenzyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-1-(3-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The 3-methylbenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles.
Scientific Research Applications
4-Ethynyl-1-(3-methylbenzyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Ethynyl-1-(3-methylbenzyl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Ethynyl-1-(3-methylbenzyl)-1H-pyrazole is unique due to its specific structural features. Similar compounds include:
Pyrazole derivatives: These compounds share the pyrazole core but may have different substituents.
Ethynyl-substituted heterocycles: Compounds with an ethynyl group attached to other heterocyclic rings.
Benzyl-substituted pyrazoles: Compounds where the pyrazole ring is substituted with a benzyl group.
Each of these compounds has distinct properties and applications, but this compound stands out due to its combination of the ethynyl and benzyl groups on the pyrazole ring.
Properties
Molecular Formula |
C13H12N2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-ethynyl-1-[(3-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C13H12N2/c1-3-12-8-14-15(9-12)10-13-6-4-5-11(2)7-13/h1,4-9H,10H2,2H3 |
InChI Key |
FOPKANLRLPQRCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=N2)C#C |
Origin of Product |
United States |
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